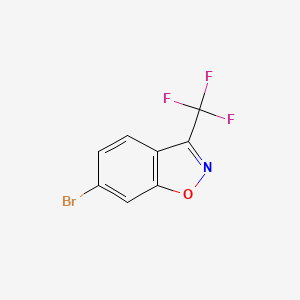
1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-
Cat. No. B8574523
M. Wt: 266.01 g/mol
InChI Key: YKTCJWNDJNURQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08598202B2
Procedure details


To a flask containing 1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime (2.64 g, 9.29 mmol) was added acetic anhydride (14 mL) and the reaction mixture stirred for 18 h at rt. The reaction mixture was concentrated and taken up in toluene and again concentrated to yield the acylated intermediate. This intermediate was dissolved in pyridine (15 mL) and triethylamine (3.2 mL) and heated at 112° C. for 4.5 h. The reaction mixture was concentrated and the residue was taken up in toluene and again concentrated the residue was then partitioned between EtOAc (25 mL) and HCl (1 N aq., 25 mL). The layers were separated and the organic layer washed with HCl (1 N aq., 25 mL). The combined water layers were then extracted with EtOAc (25 mL×2) and the combined organic layers were washed with brine (15 mL), dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (44 mg, 17%).
Name
1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
2.64 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:13]O)[C:9]([F:12])([F:11])[F:10])=[C:4]([OH:15])[CH:3]=1.C(OC(=O)C)(=O)C.C(N(CC)CC)C>N1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]([C:9]([F:10])([F:11])[F:12])=[N:13][O:15][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime
|
|
Quantity
|
2.64 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C(C(F)(F)F)=NO)O
|
Step Two
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture stirred for 18 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
again concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the acylated intermediate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
again concentrated the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then partitioned between EtOAc (25 mL) and HCl (1 N aq., 25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer washed with HCl (1 N aq., 25 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined water layers were then extracted with EtOAc (25 mL×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified (FCC)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C(C(=NO2)C(F)(F)F)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44 mg | |
| YIELD: PERCENTYIELD | 17% | |
| YIELD: CALCULATEDPERCENTYIELD | 1.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

